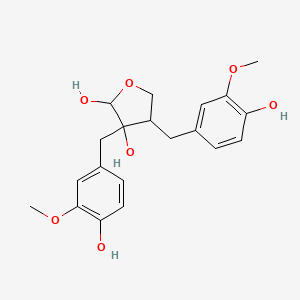
Carissanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carissanol is a sesquiterpenoid compound belonging to the class of eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids. These compounds are characterized by their complex ring structures and are often found in various plants, contributing to their aroma and potential therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carissanol can be synthesized through several organic synthesis routes. One common method involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenoids. The reaction typically requires acidic conditions and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of certain plants. The extraction process includes steam distillation followed by purification steps like chromatography to isolate this compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Carissanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carissanone, a ketone derivative.
Reduction: Reduction of this compound can yield dihydrothis compound, where the double bonds are hydrogenated.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule, forming halocarissanols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Carissanone
Reduction: Dihydrothis compound
Substitution: Halocarissanols
Aplicaciones Científicas De Investigación
Carissanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the fragrance industry due to its aromatic properties.
Mecanismo De Acción
The mechanism by which Carissanol exerts its effects involves interaction with various molecular targets. In biological systems, this compound can modulate enzyme activity, inhibit microbial growth, and reduce inflammation by interacting with specific receptors and signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the NF-κB pathway in its anti-inflammatory action.
Comparación Con Compuestos Similares
Carissanol can be compared with other sesquiterpenoids such as:
Eudesmol: Similar in structure but differs in the position of hydroxyl groups.
Cedrol: Another sesquiterpenoid with a different ring structure.
Bisabolol: Known for its soothing properties, commonly found in chamomile.
This compound is unique due to its specific ring structure and the presence of functional groups that confer distinct chemical and biological properties.
Propiedades
Número CAS |
87402-76-4 |
|---|---|
Fórmula molecular |
C20H24O7 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolane-2,3-diol |
InChI |
InChI=1S/C20H24O7/c1-25-17-8-12(3-5-15(17)21)7-14-11-27-19(23)20(14,24)10-13-4-6-16(22)18(9-13)26-2/h3-6,8-9,14,19,21-24H,7,10-11H2,1-2H3 |
Clave InChI |
LHQJDCXEZZAFKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC2COC(C2(CC3=CC(=C(C=C3)O)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




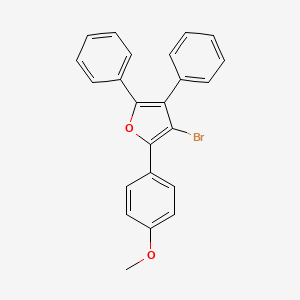
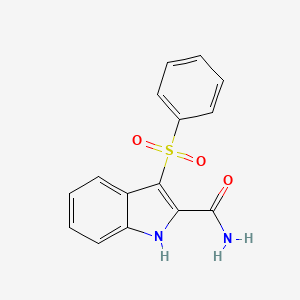
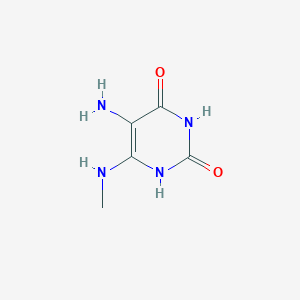

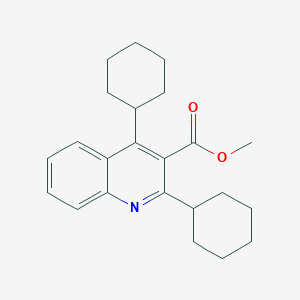
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
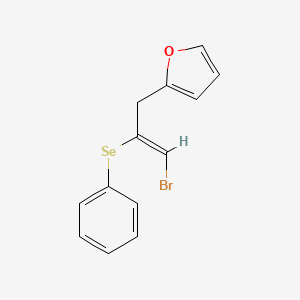
![2-{[2-Amino-6-(4-bromobutoxy)-9H-purin-9-yl]methoxy}ethan-1-ol](/img/structure/B12909993.png)


![3,6-Bis(4-methoxyphenyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B12910015.png)

